Ethyl (S)-1-aminoindane-4-carboxylate
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Overview
Description
Ethyl (S)-1-aminoindane-4-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the carboxylate moiety and an amino group attached to the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (S)-1-aminoindane-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-aminoindane-4-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-1-aminoindane-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1-aminoindane-4-carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Hydrolysis: 1-aminoindane-4-carboxylic acid and ethanol.
Reduction: 1-aminoindane-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-1-aminoindane-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (S)-1-aminoindane-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with enzymes and receptors .
Comparison with Similar Compounds
Ethyl (S)-1-aminoindane-4-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl ®-1-aminoindane-4-carboxylate: The enantiomer of the compound, with different stereochemistry.
1-aminoindane-4-carboxylic acid: The non-esterified form of the compound.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and ester functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9-8(10)6-7-11(9)13/h3-5,11H,2,6-7,13H2,1H3/t11-/m0/s1 |
InChI Key |
OROTZTHHTIVNPQ-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC2=C1CC[C@@H]2N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CCC2N |
Origin of Product |
United States |
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